O-AcetylPsilocin-d4Fumarate, also known as O-Acetyl psilocin-d4 fumarate, is a synthetic compound derived from psilocin, the active component in psychedelic mushrooms. It is classified as a tryptamine and is recognized for its psychoactive properties. The compound is a derivative of psilocin with an acetyl group at the 4-position of the indole ring and is often discussed in the context of its potential therapeutic applications in psychiatry and neuroscience.
O-AcetylPsilocin-d4Fumarate is synthesized from psilocin, which can be obtained from natural sources like Psilocybe mushrooms or produced synthetically. The compound has been studied for its metabolic pathways and psychoactive effects, similar to other tryptamines such as psilocybin.
The compound falls under the category of psychedelic substances and is classified as a Class A drug in the United Kingdom under the Misuse of Drugs Act 1971. Its legal status varies in different jurisdictions, reflecting ongoing debates about the therapeutic potential of psychedelics.
The synthesis of O-AcetylPsilocin-d4Fumarate typically involves the acetylation of psilocin. This can be achieved through various methods, including:
The molecular formula for O-AcetylPsilocin-d4Fumarate is with a molar mass of approximately 366.40 g/mol. The structure features an indole ring system characteristic of tryptamines, with an acetoxy group at the 4-position and a fumarate moiety attached.
O-AcetylPsilocin-d4Fumarate undergoes various chemical transformations, particularly metabolic reactions in biological systems:
The metabolic pathways involve:
The mechanism by which O-AcetylPsilocin-d4Fumarate exerts its effects involves its conversion to psilocin after administration. Psilocin acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor sites in the brain.
O-AcetylPsilocin-d4Fumarate has several scientific uses:
The synthetic journey of O-acetylpsilocin (4-AcO-DMT) analogues began with Albert Hofmann's pioneering work in 1963, where he first documented the acetylation of psilocin to create 4-acetoxy-N,N-dimethyltryptamine [1] [3]. This initial approach utilized conventional esterification techniques, reacting psilocin with acetic anhydride under controlled conditions. Hofmann's method established the foundational chemistry but faced limitations in yield and purity, prompting further refinements. In 1999, David E. Nichols revolutionized the synthesis through a more efficient route involving Fischer indole cyclization. This method started with 4-hydroxyindole, which underwent sequential alkylation at the indole nitrogen, followed by reaction with oxalyl chloride to form a key glyoxylyl chloride intermediate. The critical step involved reductive amination using dimethylamine and sodium cyanoborohydride to install the dimethylaminoethyl side chain, yielding O-acetylpsilocin with significantly improved scalability [1] [3].
The emergence of deuterated analogues necessitated further synthetic innovations. Deuterium incorporation at the α-carbon position of the ethylamine side chain (C-1 and C-2 positions) presented unique challenges due to the sensitivity of the indole ring system. Modern approaches employ deuterated reagents such as sodium cyanoborodeuteride (NaBD₃CN) in reductive amination or utilize deuterium exchange strategies under basic catalysis. For O-AcetylPsilocin-d4 synthesis, deuterium is typically introduced during the construction of the tryptamine backbone using isotopically labeled precursors like [1,1,2,2-D₄]-2-(4-hydroxy-1H-indol-3-yl)acetaldehyde [6] [8]. The final fumarate salt formation enhances stability and crystallinity, crucial for pharmaceutical applications.
Table 1: Evolution of Synthetic Methods for O-AcetylPsilocin Analogues
Synthetic Era | Core Methodology | Deuterium Incorporation Strategy | Key Advancements |
---|---|---|---|
Hofmann (1963) | Psilocin acetylation | Not applicable | First chemical synthesis |
Nichols (1999) | Fischer indole route | Non-deuterated | Improved yield (>65%) and scalability |
Modern (Post-2020) | Reductive amination with labeled intermediates | [1,1,2,2-D₄]-aldehyde precursors | Position-specific deuteration (>98% isotopic purity) |
Deuterium’s strategic placement in O-AcetylPsilocin-d4 Fumarate exploits the deuterium kinetic isotope effect (DKIE) to modulate metabolic pathways. As a stable isotope with twice the mass of protium, deuterium forms stronger carbon bonds (C-D vs. C-H), increasing the activation energy required for bond cleavage by approximately 1-1.5 kcal/mol [2] [6]. This property is leveraged at metabolically vulnerable sites, particularly the α-carbon adjacent to the amine group, where oxidative deamination by monoamine oxidases (MAOs) constitutes the primary metabolic pathway for tryptamines. Deuterating these positions (C-1 and C-2 of the side chain) retards enzymatic degradation, as evidenced by in vitro studies showing 2-3 fold reductions in MAO-mediated metabolism compared to non-deuterated counterparts [2] [8].
As a prodrug, O-AcetylPsilocin-d4 relies on enzymatic deacetylation to convert it into its active metabolite, deuterated psilocin (Psilocin-d4). Esterases in plasma and tissues cleave the acetate moiety, releasing the 4-hydroxy group essential for serotonin receptor binding. Deuteration may subtly influence this conversion kinetics, though the primary pharmacokinetic impact lies in prolonging the half-life of the active Psilocin-d4 metabolite [1] [6]. Preclinical data indicates that deuteration enhances oral bioavailability by reducing first-pass metabolism, thereby increasing systemic exposure to the active compound [6] [8]. Furthermore, deuterium’s impact on cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) involved in psilocin oxidation minimizes the formation of inactive metabolites like 4-hydroxyindole-3-acetaldehyde, further optimizing the therapeutic window [2].
Table 2: Deuterium Positioning and Functional Consequences in O-AcetylPsilocin-d4
Deuterium Position | Target Enzyme | Metabolic Consequence | Pharmacokinetic Outcome |
---|---|---|---|
α-carbon (C-1, C-2) | Monoamine oxidase (MAO) | Reduced deamination rate | Extended half-life of Psilocin-d4 |
Side chain methyls | CYP450 isoforms | Altered oxidative metabolism | Minimized inactive metabolite formation |
Acetate methyl | Esterases | Minimal effect on deacetylation | Efficient conversion to Psilocin-d4 |
The therapeutic potential of deuterated tryptamines has triggered a surge in intellectual property claims, dominated by pharmaceutical entities like Cybin Inc. Key patents include US11000534B1 and US11324762B2, which specifically claim deuterated psilocybin and psilocin derivatives with deuteration at the α-carbon positions [6] [8]. These patents encompass composition-of-matter claims for crystalline forms, pharmaceutical formulations (e.g., intramuscular injectables), and methods of treating mood disorders, providing exclusivity until 2040–2041 [4] [7]. Cybin's CYB004 program, focusing on deuterated DMT for anxiety disorders, is protected under US patent 12,318,477, which covers novel deuterated tryptamine formulations for intramuscular administration [4].
The acquisition strategies extend to prodrug coverage, as seen in patent US11324762B2, which claims deuterated variants of 4-AcO-DMT with specified isotopic enrichment (>95% D at designated positions) [8]. This patent also includes synthetic methods for producing these compounds with high isotopic purity, reinforcing technological barriers. Competitors face design-around challenges due to broad structural claims encompassing "deuterated isotopologues of tryptamines" with substitutions at any metabolically sensitive site [7] [9]. The intellectual property landscape reflects a strategic focus on deuterium's ability to enhance pharmacokinetics without altering receptor pharmacology—a core innovation premise in next-generation psychedelic therapeutics [4] [9].
Table 3: Key Patents Covering Deuterated Tryptamine Derivatives
Patent Number | Assignee | Key Claims | Exclusivity Until |
---|---|---|---|
US11000534B1 | Cybin IRL Limited | Crystalline deuterated psilocybin salts | 2040 |
US11324762B2 | Cybin IRL Limited | O-AcetylPsilocin-d4 Fumarate compositions | 2041 |
US12,318,477 | Cybin Inc. | Deuterated DMT formulations (IM injection) | 2040 |
US11,746,088 | Cybin Inc. | Deuterated 5-MeO-DMT analogs | 2041 |
Compounds Mentioned in Article:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4